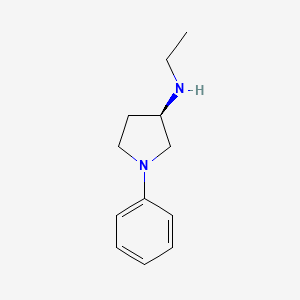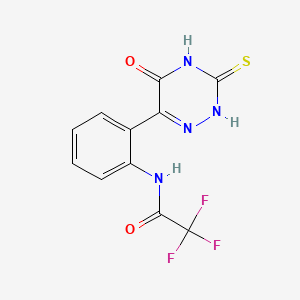
Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral amine compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.
Ethylation: The nitrogen atom of the pyrrolidine ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Industrial Production Methods
In industrial settings, the production of ®-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: Catalysts such as palladium or nickel may be used to facilitate the ethylation and phenylation reactions, enhancing reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl lithium, phenyl magnesium bromide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
®-N-Ethyl-1-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-phenylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-1-phenylpyrrolidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethyl-1-(4-methylphenyl)pyrrolidin-3-amine: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
®-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both ethyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
30820-35-0 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(3R)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1 |
Clé InChI |
SUKLAXLXOKENAK-LLVKDONJSA-N |
SMILES isomérique |
CCN[C@@H]1CCN(C1)C2=CC=CC=C2 |
SMILES canonique |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)









![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

